molecular formula C8H6BrNO2S B11859961 Ethyl 5-bromo-2-cyanothiophene-3-carboxylate

Ethyl 5-bromo-2-cyanothiophene-3-carboxylate

Cat. No.: B11859961
M. Wt: 260.11 g/mol
InChI Key: QVTOFEYCKJVENB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-cyanothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by cyanation and esterification. One common method includes the bromination of 2-cyanothiophene-3-carboxylate using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyanothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups attached to the thiophene ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyanothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets. The compound can modulate different biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-bromo-2-cyanothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-bromo-3-cyanothiophene-5-carboxylate
  • Ethyl 5-chloro-2-cyanothiophene-3-carboxylate
  • Ethyl 5-bromo-2-methylthiophene-3-carboxylate

These compounds share similar structural features but differ in the position and type of substituents on the thiophene ring. The unique combination of bromine and cyano groups in this compound makes it particularly useful for specific applications, such as in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

ethyl 5-bromo-2-cyanothiophene-3-carboxylate

InChI

InChI=1S/C8H6BrNO2S/c1-2-12-8(11)5-3-7(9)13-6(5)4-10/h3H,2H2,1H3

InChI Key

QVTOFEYCKJVENB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)Br)C#N

Origin of Product

United States

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